N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c1-12-11-14(17(18,19)20)23-15(22-12)9-10-21-16(24)8-7-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFYEZMTOYRQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)CCC2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-phenylpropanamide typically involves multiple steps:
-
Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions. For instance, 4-methyl-6-(trifluoromethyl)pyrimidine can be prepared by reacting 4-methyl-6-(trifluoromethyl)benzaldehyde with guanidine in the presence of a base like sodium ethoxide.
-
Alkylation: : The pyrimidine derivative is then alkylated using an ethyl halide (e.g., ethyl bromide) in the presence of a strong base such as potassium carbonate to introduce the ethyl linker.
-
Amidation: : The final step involves the reaction of the alkylated pyrimidine with 3-phenylpropanoic acid or its derivatives (e.g., acid chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The trifluoromethyl group on the pyrimidine ring can participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Phenolic compounds.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing trifluoromethyl pyrimidine derivatives. For instance, a study synthesized several novel trifluoromethyl pyrimidine derivatives and evaluated their anticancer activities against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The results indicated that certain derivatives exhibited moderate anticancer activity, suggesting that N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-phenylpropanamide could be a promising candidate for further development in cancer therapy .
Mechanism of Action
The mechanism of action for these compounds often involves the inhibition of specific molecular targets related to cancer proliferation and survival. For example, compounds with similar structures have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a critical player in angiogenesis and tumor growth .
Agricultural Applications
Antifungal Properties
The antifungal activity of trifluoromethyl pyrimidine derivatives has been extensively studied. A recent investigation demonstrated that some synthesized compounds showed significant antifungal effects against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml. These findings suggest that this compound may serve as an effective agricultural fungicide .
| Compound | Target Pathogen | Concentration (μg/ml) | Inhibition Rate (%) |
|---|---|---|---|
| 5b | Botrytis cinerea | 50 | 96.76 |
| 5j | Sclerotinia sclerotiorum | 50 | 82.73 |
Material Science
Potential in Polymer Chemistry
The unique structural characteristics of this compound allow it to be explored as a building block in polymer synthesis. Its trifluoromethyl group can impart desirable properties such as increased thermal stability and chemical resistance to polymers, making it suitable for high-performance applications.
Mechanism of Action
The mechanism by which N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-phenylpropanamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs from diverse chemical classes, as outlined below:
Structural Analogues in Polymer Science
- 3-Chloro-N-phenyl-phthalimide (Fig. 1, ): Core Structure: Phthalimide (isoindole-1,3-dione) with chloro and phenyl substituents. Functional Groups: Chloro, phenyl, and ketone groups. Applications: Monomer for polyimide synthesis, emphasizing high thermal stability and purity requirements . Its utility in polymer synthesis contrasts with the hypothesized pharmacological focus of the target compound.
Bioactive Analogues with Trifluoromethyl Motifs
- EP 2 697 207 B1 Compounds (): Core Structure: Oxazolidine and spiro/cyclohexene systems. Functional Groups: Trifluoromethyl, methoxy, and phenyl groups. Applications: Patented for likely agrochemical or pharmaceutical use, inferred from structural complexity and trifluoromethyl’s role in bioactivity . Comparison: Both the target compound and EP 2 697 207 B1 derivatives leverage trifluoromethyl groups for enhanced stability and lipophilicity.
Pyrimidine-Based Derivatives
- Electronic Effects : The 4-methyl and 6-trifluoromethyl substituents on the pyrimidine ring likely increase electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions.
- Bioactivity : Pyrimidine derivatives often exhibit kinase inhibition or antimicrobial activity, suggesting the target compound could share similar mechanisms .
Comparative Data Table
Key Research Findings and Insights
Trifluoromethyl Impact : The trifluoromethyl group in the target compound and EP 2 697 207 B1 derivatives likely improves metabolic stability and membrane permeability, a critical advantage in drug design .
Core Structure Differences : The pyrimidine ring in the target compound offers nitrogen-based hydrogen-bonding sites, contrasting with the ketone-rich phthalimide () or oxazolidine systems (), which may prioritize polymer rigidity or stereoselective binding, respectively.
Biological Activity
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-phenylpropanamide is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C19H20F3N3O2
- Molecular Weight : 379 Da
- LogP : 3.28
- Polar Surface Area : 64 Ų
These properties suggest a moderate lipophilicity and potential for membrane permeability, which is critical for its biological activity.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of compounds structurally related to this compound. For instance, related compounds have demonstrated significant in vitro activity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. These studies reported IC50 values ranging from 10 to 33 nM, indicating potent antiproliferative properties comparable to established chemotherapeutics like CA-4 .
The proposed mechanisms of action for this compound include:
- Tubulin Destabilization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This occurs via interaction at the colchicine-binding site on tubulin .
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases or enzymes involved in cancer progression, although detailed studies are required to confirm this hypothesis.
Case Studies and Research Findings
-
In Vitro Studies : A study investigating the antiproliferative activity of various derivatives revealed that compounds with similar structural motifs exhibited significant cytotoxicity against MCF-7 cells. The study utilized flow cytometry to assess cell cycle distribution and apoptosis .
Compound IC50 (nM) Cell Line CA-4 3.9 MCF-7 Compound A 10 MCF-7 Compound B 23 MDA-MB-231 - Stability and Pharmacokinetics : Stability studies indicated that related compounds maintain their integrity under physiological conditions, with half-lives exceeding 24 hours in plasma, suggesting favorable pharmacokinetic profiles for therapeutic applications .
Comparative Analysis with Related Compounds
Comparison with structurally similar compounds reveals variations in biological activity based on functional group modifications:
| Compound Name | Biological Activity |
|---|---|
| N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide | Moderate antiproliferative effects |
| N-(2-(4-chloro-3-(trifluoromethyl)phenyl)ethyl)acetamide | Potent c-KIT kinase inhibitor |
These comparisons illustrate how slight alterations in chemical structure can significantly impact biological efficacy.
Q & A
What are the key synthetic routes for N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-phenylpropanamide?
Basic Research Question
The synthesis typically involves:
Pyrimidine Core Formation : Reacting 4-methyl-6-(trifluoromethyl)pyrimidine with an ethylating agent (e.g., ethyl bromide) under basic conditions (e.g., NaH in THF) to introduce the ethylamine side chain .
Amide Coupling : Linking the pyrimidine intermediate to 3-phenylpropanamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base (e.g., triethylamine) in anhydrous dichloromethane .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product, with final purity confirmed via HPLC (>95%) .
Which analytical techniques are critical for confirming the structure and purity of this compound?
Basic Research Question
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and connectivity (e.g., trifluoromethyl singlet at δ ~120 ppm in F NMR) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 422.15) .
How can reaction conditions be optimized to improve coupling-step yields?
Advanced Research Question
Key optimization strategies:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reagent solubility and reaction rates .
- Catalyst Loading : EDCI (1.2 equiv) with HOBt (1.0 equiv) reduces racemization and improves amide bond formation efficiency .
- Temperature Control : Maintaining 0–5°C during coupling minimizes side reactions (e.g., hydrolysis) .
- Workup : Acid-base extraction removes unreacted reagents, followed by silica gel chromatography for isolation (yields ~60–75%) .
How can discrepancies in reported biological activity data be resolved?
Advanced Research Question
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate using standardized protocols (e.g., IC measurements under identical buffer conditions) .
- Structural Analogues : Compare with derivatives like N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)propanamides to identify substituent effects on activity .
- Data Normalization : Use internal controls (e.g., β-galactosidase assays) to account for cytotoxicity or off-target effects .
What role does the trifluoromethyl group play in target interactions and pharmacokinetics?
Advanced Research Question
The CF group:
- Lipophilicity : Increases logP by ~0.5–1.0 units, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic Stability : Reduces oxidative metabolism in liver microsomes (e.g., >80% remaining after 1 hour in human hepatocytes) due to fluorine’s electron-withdrawing effects .
- Target Binding : Forms hydrophobic interactions with aromatic residues (e.g., Tyr, Phe) in enzyme active sites, as shown in molecular docking studies .
How is X-ray crystallography applied to determine the compound’s conformation?
Advanced Research Question
Methodology :
Crystallization : Vapor diffusion (e.g., 20% PEG 3350 in 0.1 M Tris-HCl pH 8.5) yields single crystals .
Data Collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.0 Å) datasets .
Refinement : SHELXL refines atomic coordinates, with hydrogen bonds (e.g., N–H⋯O) stabilizing the pyrimidine-amide conformation .
Validation : Check R-factor (<0.05) and Ramachandran outliers (<0.2%) .
Comparative Analysis of Synthesis Methods
| Parameter | Method A (EDCI Coupling) | Method B (DCC/HOBt) |
|---|---|---|
| Yield | 65–75% | 50–60% |
| Purity (HPLC) | >98% | 90–95% |
| Reaction Time | 12–18 hours | 24–36 hours |
| Side Products | <2% (hydrolyzed intermediates) | 5–10% (dimethylurea) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
